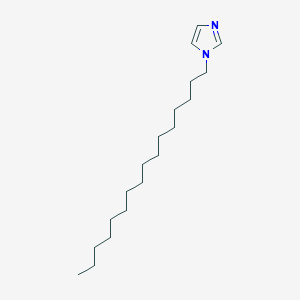

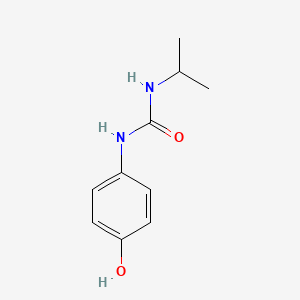

1-(4-Hydroxyphenyl)-3-isopropylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as HPIU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIU is a synthetic compound that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Biochemical Research

Metabolism Studies : Research has identified metabolites of compounds structurally similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggesting its potential involvement in metabolic pathways. For example, studies on Bisphenol A (BPA), which shares a structural similarity, revealed new metabolites in mammals, highlighting the complex metabolism of these compounds (Jaeg et al., 2004).

Enzymatic Hydroxylation : Enzymatic hydroxylation of biphenyl by liver preparations in various species, which is structurally related to this compound, suggests the potential enzymatic interactions of such compounds (Creaven et al., 1965).

Pharmacological and Chemical Studies

Density Functional Theory Analysis : A study on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, used density functional theory to investigate its chemical reactivity and potential for antibacterial activity (Deghady et al., 2021).

Photolysis Studies : Research on isoproturon, a urea derivative like this compound, examined its photolysis in aqueous solutions, indicating the environmental behavior of such compounds (Dureja et al., 1991).

Biomedical Applications

Biosensor Development : The development of biosensors using compounds similar to this compound, like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, indicates its potential application in biomedical sensors (Karimi-Maleh et al., 2014).

Uterine Relaxant Activity : Synthesis and evaluation of similar compounds for uterine relaxant activity suggest potential pharmacological applications (Viswanathan & Chaudhari, 2006).

Antimicrobial and Antioxidant Activities : Investigation into the antibacterial, antifungal, and antioxidant activities of similar compounds, such as 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, provides insight into potential biomedical uses (Sheikh et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 1-(4-Hydroxyphenyl)-3-isopropylurea is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .

Mode of Action

It is likely that the compound interacts with its target, hppd, by binding to the enzyme’s active site and inhibiting its function . This could result in the disruption of the catabolism of tyrosine and the production of homogentisate .

Biochemical Pathways

The inhibition of HPPD by this compound would affect the tyrosine catabolism pathway . This could potentially lead to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisate

Pharmacokinetics

Similar compounds, such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a diphenylheptane), have been shown to exhibit excellent bioavailability

Result of Action

The inhibition of hppd could potentially disrupt various metabolic processes, leading to changes in cellular function

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to HPPD Additionally, the presence of other compounds could potentially affect the compound’s efficacy

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGUMFRLNPFKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499936 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23159-73-1 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)